3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
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Overview
Description
3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18INO2 and a molecular weight of 323.17 g/mol . This compound is part of the bicyclo[3.1.1]heptane family, which has gained attention in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes and pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester can be achieved through various methods. One approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the photocatalytic Minisci-like reaction, which introduces heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This reaction employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester undergoes various chemical reactions, including substitution and decarboxylative functionalization .
Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxyphthalimide esters and organic photocatalysts . The reactions typically occur under mild conditions, avoiding the need for external oxidants .
Major Products: The major products formed from these reactions are heterocycle-functionalized bicyclo[3.1.1]heptanes, which are relevant in medicinal chemistry research .
Scientific Research Applications
3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester is primarily used in medicinal chemistry as a bioisostere for meta-substituted arenes and pyridines . This compound has shown potential in improving the metabolic stability and lipophilicity of drug candidates compared to their parent arene-containing counterparts . Additionally, it is used in the synthesis of heterocycle-functionalized structures, which are valuable in drug discovery .
Mechanism of Action
The mechanism of action of 3-iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester involves its role as a bioisostere. By mimicking the structural and physicochemical properties of meta-substituted arenes and pyridines, this compound can improve the performance of drug candidates . The molecular targets and pathways involved are specific to the drug candidates in which this compound is incorporated .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes . These compounds share similar structural features and bioisosteric properties .
Uniqueness: The uniqueness of 3-iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester lies in its ability to improve the metabolic stability and lipophilicity of drug candidates compared to other bioisosteres . This makes it a valuable tool in medicinal chemistry research .
Properties
IUPAC Name |
tert-butyl 3-iodo-6-azabicyclo[3.1.1]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLJNNURZWEEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CC(C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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